molecular formula C9H13N3O5 B120496 5-Hydroxy-2'-deoxycytidine CAS No. 52278-77-0

5-Hydroxy-2'-deoxycytidine

货号: B120496
CAS 编号: 52278-77-0
分子量: 243.22 g/mol
InChI 键: CKZJTNZSBMVFSU-UBKIQSJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Hydroxy-2'-deoxycytidine (HO-dC) is a DNA lesion formed via oxidation of 2'-deoxycytidine (dC) by reactive oxygen species (ROS). This modification occurs through either 1-electron oxidation followed by water attack on the radical cation or dehydration of 5,6-dihydroxy-2'-deoxycytidine, another oxidative byproduct . HO-dC is mutagenic, as it can miscode during replication by certain DNA polymerases, though error-prone translesion polymerases avoid this miscoding . Repair of HO-dC involves DNA glycosylases (e.g., E. coli endonuclease III and formamidopyrimidine DNA glycosylase), which excise the damaged base, leaving an abasic site for further repair . HO-dC can also deaminate to form 5-hydroxy-2'-deoxyuridine (HO-dU), a substrate for uracil DNA glycosylase .

作用机制

Target of Action

5-Hydroxy-2’-deoxycytidine (5-OHdC) and its analogue 5-hydroxy-2’-deoxyuridine (5-OHdU) are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase (FPG). Additionally, 5-OHdU is a substrate for uracil DNA N-glycosylase . These enzymes play a crucial role in DNA repair and maintenance.

Mode of Action

The mode of action of 5-OHdC involves its interaction with the aforementioned enzymes. Endonuclease III removes 5-OHdC and 5-OHdU via a N-glycosylase/β-elimination reaction, FPG follows a N-glycosylase/β,δ-elimination reaction, and uracil N-glycosylase removes 5-OHdU by N-glycosylase action leaving behind an abasic site .

Biochemical Pathways

5-OHdC and 5-OHdU are major products of oxidative DNA damage with mutagenic potential . The biochemical pathways affected by 5-OHdC involve DNA repair mechanisms. The enzymes Escherichia coli endonuclease III, formamidopyrimidine DNA N-glycosylase, and uracil DNA N-glycosylase play a significant role in these pathways .

Result of Action

The primary result of 5-OHdC action is the repair of oxidative DNA damage. By serving as a substrate for DNA repair enzymes, 5-OHdC contributes to the maintenance of genomic integrity .

Action Environment

The action of 5-OHdC is influenced by the cellular environment, particularly the presence and activity of specific enzymes. Factors such as oxidative stress, which can increase the production of 5-OHdC, may also influence its action .

生化分析

Biochemical Properties

5-Hydroxy-2’-deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It is a substrate for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase . These enzymes remove 5-Hydroxy-2’-deoxycytidine via a N-glycosylase/β-elimination reaction . The nature of these interactions involves the oxidation of 5-Hydroxy-2’-deoxycytidine, which is a crucial step in the biochemical reactions involving this compound .

Cellular Effects

The effects of 5-Hydroxy-2’-deoxycytidine on various types of cells and cellular processes are significant. It influences cell function by interacting with DNA and RNA chains . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a substrate for uracil DNA N-glycosylase and has been used to study the oxidation of DNA due to exposure to reactive oxygen species .

Molecular Mechanism

5-Hydroxy-2’-deoxycytidine exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, it is incorporated into DNA during replication, where it inhibits DNA methyltransferases by creating permanent cross-links between the protein and the 5-aza-cytosine nucleobase .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-Hydroxy-2’-deoxycytidine change. It has been observed that the levels of 5-Hydroxy-2’-deoxycytidine in untreated commercial-grade calf thymus DNA increased substantially when exposed to various conditions, indicating that it is a major oxidative DNA damage product .

Metabolic Pathways

5-Hydroxy-2’-deoxycytidine is involved in several metabolic pathways. It interacts with enzymes like Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase

生物活性

5-Hydroxy-2'-deoxycytidine (5-OHdC) is an oxidatively modified nucleoside that arises from the oxidative damage of DNA, primarily due to reactive oxygen species (ROS). This compound has garnered significant attention in molecular biology and genetics due to its mutagenic potential and implications in various diseases, including cancer. This article delves into the biological activity of 5-OHdC, focusing on its mechanisms of mutagenesis, repair pathways, and relevant research findings.

Mechanisms of Formation and Mutagenicity

5-OHdC is formed through the oxidation of 2'-deoxycytidine (dC) via one-electron oxidation followed by hydrolysis or dehydration processes. The resulting lesion can lead to mispairing during DNA replication, primarily causing C→T transition mutations. In Escherichia coli, the presence of 5-OHdC has been shown to induce mutations at a lower frequency compared to other oxidative lesions such as 8-oxoguanine, but it still poses a significant risk in terms of genomic stability .

Enzymatic Repair Mechanisms

The biological activity of 5-OHdC is significantly influenced by its interaction with DNA repair systems. Several key enzymes are involved in recognizing and excising this lesion:

  • Endonuclease III : This enzyme efficiently removes 5-OHdC through a N-glycosylase/beta-elimination mechanism. It exhibits higher activity on 5-OHdC compared to its deamination product, 5-hydroxy-2'-deoxyuridine (5-OHdU) .
  • Formamidopyrimidine DNA N-glycosylase (FPG) : FPG also recognizes and excises 5-OHdC, albeit with slightly lower efficiency than endonuclease III .
  • Uracil DNA N-glycosylase : This enzyme specifically targets 5-OHdU but shows no activity on 5-OHdC .

The efficiency of these repair mechanisms emphasizes the importance of maintaining genomic integrity in the presence of oxidative stress.

Thermodynamic Properties and Structural Studies

Research has demonstrated that the incorporation of 5-OHdC into DNA significantly destabilizes the double helix structure. Thermodynamic studies indicate that base pairing involving 5-OHdC leads to increased unstacking energy barriers, affecting overall DNA stability . For example, when paired with guanine, a biphasic melting transition is observed, indicating structural perturbations caused by the oxidized base .

Case Studies and Research Findings

Several studies have explored the biological implications of 5-OHdC:

  • Mutagenicity Assessment : A study assessed the mutagenic potential of 5-OHdC in various contexts. It was found that while it does cause mutations, the frequency is context-dependent and varies with different DNA polymerases used during replication .
  • Repair Pathway Analysis : Another research effort focused on understanding how different cellular contexts affect the repair efficiency of 5-OHdC. It was shown that cells deficient in specific repair enzymes exhibit higher mutation rates when exposed to oxidative stress, underscoring the role of these enzymes in maintaining genomic stability .
  • Comparative Studies : Comparative studies between 5-OHdC and other oxidative lesions like 8-oxoguanine revealed that while both are mutagenic, they engage different pathways for repair and exhibit distinct biological consequences when present in cellular systems .

Summary Table: Biological Activity Overview

Aspect Details
Formation Oxidation of dC via ROS; leads to C→T transitions
Mutagenicity Causes mutations but at lower frequency compared to other lesions; context-dependent
Repair Enzymes Endonuclease III (most efficient), FPG (moderate), Uracil N-glycosylase (specific for 5-OHdU)
Thermodynamic Impact Destabilizes DNA structure; affects base pairing properties
Research Findings Increased mutation rates in repair-deficient cells; distinct pathways for different oxidative lesions

科学研究应用

Synthesis of 5-Hydroxy-2'-deoxycytidine

The synthesis of 5-OHdC has been optimized to facilitate its incorporation into oligonucleotides for research purposes. One approach involves solid-phase synthesis techniques that allow for the selective protection of the hydroxyl group at the 5-position of the cytosine base while maintaining the integrity of the deoxyribose moiety . Recent advancements have also introduced more efficient methods for producing 5-OHdC phosphoramidites, which are crucial for automated DNA synthesis .

Biological Roles and Mechanisms

5-OHdC is primarily recognized as a product of oxidative stress, resulting from the oxidation of cytosine residues in DNA. This modification can lead to mutagenic effects, including C→T transitions, which are significant in the context of cancer biology. Studies have demonstrated that 5-OHdC can be processed by DNA repair enzymes such as endonuclease III and formamidopyrimidine DNA N-glycosylase, suggesting its role as a substrate in DNA repair pathways .

2.1. Mutagenicity Studies

Research indicates that 5-OHdC contributes to mutagenesis under oxidative conditions. Specifically, it has been shown to induce specific mutation profiles when exposed to hydrogen peroxide, highlighting its potential as a biomarker for oxidative DNA damage .

Applications in Epigenetics

5-OHdC is increasingly being studied for its role in epigenetic regulation. Its presence in DNA can influence gene expression patterns by altering methylation dynamics. For instance, sodium valproate (VPA), a histone deacetylase inhibitor, has been shown to increase levels of 5-hydroxymethylcytosine (5-hmC) through pathways that involve 5-OHdC . This suggests that 5-OHdC may serve as an intermediate in active DNA demethylation processes, making it a valuable target for research into epigenetic therapies.

Therapeutic Implications

The potential therapeutic applications of 5-OHdC are being explored in various contexts:

  • Cancer Therapy : Due to its mutagenic properties, understanding how 5-OHdC interacts with DNA repair mechanisms could inform strategies for targeting cancer cells that exhibit high levels of oxidative stress.
  • Gene Editing : The incorporation of 5-OHdC into CRISPR/Cas9 systems may enhance the precision of gene editing by providing additional targets for repair enzymes .

Case Studies and Research Findings

Several case studies have highlighted the significance of 5-OHdC in biological research:

StudyFocusFindings
Study on VPA and HeLa CellsEpigeneticsVPA treatment increased 5-hmC levels via pathways involving 5-OHdC .
Mutagenicity AssayOxidative DamageDemonstrated that exposure to H₂O₂ led to increased levels of 5-OHdC and specific mutation profiles .
Synthesis OptimizationOligonucleotide ChemistryImproved methods for synthesizing oligonucleotides containing 5-OHdC phosphoramidites .

常见问题

Q. Basic: What methods are used to detect and quantify 5-Hydroxy-2'-deoxycytidine in oxidatively damaged DNA?

Methodological Answer:
HO-dC is detected using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD), achieving sensitivity down to 50 fmol . Capillary electrophoresis with laser-induced fluorescence (CE-LIF) is also employed for genomic quantification, utilizing isotope-labeled internal standards to enhance precision . For samples containing non-electroactive derivatives like 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (dUg), dehydration to electroactive 5-hydroxy-2'-deoxyuridine (HO-dU) followed by ECD analysis is recommended .

Q. Basic: How is this compound formed in DNA under oxidative stress?

Methodological Answer:
HO-dC arises via oxidation of 2'-deoxycytidine (dC) by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or via dehydration of 5,6-dihydroxy-2'-deoxycytidine . Mechanisms include one-electron oxidation of dC followed by water addition at the C5 position or metal-catalyzed oxidation (e.g., Fe²⁺/H₂O₂ systems) . These pathways are validated using radiation exposure, H₂O₂/ascorbate systems, and OsO₄ treatment in vitro .

Q. Basic: Which enzymes repair this compound lesions in DNA?

Methodological Answer:
HO-dC is primarily repaired by base excision repair (BER) glycosylases:

  • Escherichia coli Endonuclease III (Nth) and Formamidopyrimidine DNA glycosylase (Fpg) recognize HO-dC as a substrate .
  • Human homologs (e.g., hNTH1) excise HO-dC by flipping the lesion into their active sites, facilitated by the lesion’s thermodynamic destabilization of DNA duplexes . Repair efficiency is assayed via gel electrophoresis of enzyme-treated oligonucleotides containing site-specific HO-dC .

Q. Advanced: How should experiments be designed to study replication bypass of this compound by DNA polymerases?

Methodological Answer:

  • Template Design : Synthesize oligonucleotides (18–45-mer) with site-specific HO-dC in varying sequence contexts (e.g., 5'-CpG vs. TpA motifs) .
  • Polymerase Assays : Use purified DNA polymerases (e.g., Klenow fragment, Pol β) with [α-³²P]dNTPs to quantify nucleotide incorporation opposite HO-dC. Pause sites and misincorporation rates (e.g., dA vs. dC) are analyzed via PAGE .
  • Sequence Context : Compare lesion bypass efficiency in G-rich vs. A/T-rich regions, as HO-dC’s miscoding is context-dependent (e.g., dA incorporation in one context vs. dC in another) .

Q. Advanced: What thermodynamic destabilization does this compound introduce into DNA duplexes?

Methodological Answer:
HO-dC•dG base pairs reduce duplex stability by disrupting base stacking and hydrogen bonding. UV melting experiments and NMR show a 5–10°C decrease in Tm compared to unmodified duplexes . The lesion’s extrahelical conformation lowers the energy barrier for glycosylase recognition, enabling repair enzyme binding . Thermodynamic parameters (ΔG, ΔH) are calculated using van’t Hoff analysis of UV melting curves .

Q. Advanced: How does sequence context influence nucleotide misincorporation opposite this compound?

Methodological Answer:
Misincorporation is sequence-dependent:

  • In a 5'-TpA context, dA is predominantly incorporated opposite HO-dC due to Hoogsteen-like pairing .
  • In a 5'-CpG context, dC misincorporation dominates, likely due to tautomerization of HO-dC to an imino form favoring dC pairing .
    Experimental validation requires kinetic analysis (kₚₒₗ) of polymerase activity and structural studies (X-ray crystallography) to resolve base-pairing anomalies .

Q. Advanced: What is the mutagenic potential of this compound in vivo?

Methodological Answer:
HO-dC induces C→T transitions at frequencies up to 2.5% in E. coli, surpassing other oxidative lesions like 8-oxo-dG . Mutagenesis is quantified using shuttle vectors containing HO-dC, transfected into bacterial or mammalian cells, followed by sequencing of reporter genes (e.g., lacZ) . The mutagenic outcome correlates with polymerase error rates and repair enzyme expression levels .

Q. Advanced: How are isotope-labeled analogs of this compound used in repair studies?

Methodological Answer:
¹³C/¹⁵N-labeled HO-dC (e.g., this compound-¹³C,¹⁵N₂) enables precise tracking of lesion excision kinetics via mass spectrometry . Isotope dilution assays quantify repair efficiency by spiking labeled HO-dC into DNA hydrolysates, followed by LC-MS/MS analysis . This approach minimizes background noise in complex biological matrices .

Q. Advanced: What are the analytical challenges in quantifying this compound in mammalian tissues?

Methodological Answer:
Challenges include:

  • Low Abundance : HO-dC levels in rat tissues range from 10 fmol/μg DNA (liver) to 22 fmol/μg DNA (brain), requiring ultrasensitive detection .
  • Matrix Interference : Co-eluting nucleosides (e.g., 5-methyl-dC) are resolved using orthogonal methods (HPLC-ECD + CE-LIF) .
  • Artifact Prevention : Antioxidants (e.g., deferoxamine) are added during DNA extraction to prevent artifactual oxidation .

Q. Advanced: How do DNA glycosylases recognize this compound lesions?

Methodological Answer:
Glycosylases (e.g., Endonuclease III) recognize HO-dC via:

  • Thermodynamic Destabilization : HO-dC’s extrahelical conformation facilitates enzyme binding .
  • Chemical Signature : The 5-hydroxyl group and disrupted base pairing are detected via enzyme active-site probes (e.g., conserved lysine residues) .
    Structural studies (NMR, crystallography) and mutagenesis of glycosylase active sites validate recognition mechanisms .

相似化合物的比较

Comparative Analysis with Structurally or Functionally Related Compounds

The following table summarizes key differences between HO-dC and analogous compounds:

Property 5-Hydroxy-2'-deoxycytidine (HO-dC) 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) 5-Methyl-2'-deoxycytidine (5mC) 5-Hydroxy-2'-deoxyuridine (HO-dU) 5-Aza-2'-deoxycytidine (5-Aza-CdR)
Origin Oxidative damage (ROS) Epigenetic modification (TET enzyme oxidation of 5mC) Epigenetic methylation Deamination of HO-dC or direct oxidation of dT Synthetic analog (DNA methyltransferase inhibitor)
Biological Role Mutagenic lesion; repaired by glycosylases Epigenetic regulation (gene expression) Gene silencing (CpG island methylation) Mutagenic lesion; repaired by uracil glycosylase DNA hypomethylation; reactivates silenced genes
Repair Enzymes Endonuclease III, FPG glycosylase Not repaired; processed by TET enzymes TDG glycosylase (active in demethylation) Uracil DNA glycosylase, Endonuclease III N/A (incorporated into DNA to inhibit methylation)
Impact on DNA Stability Highly destabilizing (ΔG destabilization ~5 kcal/mol) Mildly destabilizing (enhances DNA flexibility) Stabilizes DNA (promotes heterochromatin) Moderately destabilizing Induces replication stress and cytotoxicity
Synthesis Oxidative damage or enzymatic byproduct Enzymatic oxidation of 5mC DNA methyltransferases (DNMTs) Deamination of HO-dC or oxidation of thymidine Chemical synthesis

Comparison with 5-Hydroxymethyl-2'-deoxycytidine (5hmdC)

While both HO-dC and 5hmdC are cytosine derivatives with hydroxylated modifications, their roles diverge:

  • HO-dC is a damage product causing replication errors and requiring excision repair.
  • 5hmdC is an epigenetic mark involved in gene regulation, formed by TET-mediated oxidation of 5mC .
  • Structurally, 5hmdC retains hydrogen-bonding capacity, whereas HO-dC’s hydroxyl group at C5 disrupts base pairing, leading to mismatches .

Comparison with 5-Methyl-2'-deoxycytidine (5mC)

  • 5mC is a stable epigenetic modification linked to gene silencing and heterochromatin formation. In contrast, HO-dC is a transient lesion requiring immediate repair .
  • DNA polymerases incorporate nucleotides opposite 5mC with high fidelity, whereas HO-dC promotes misincorporation (e.g., dAMP instead of dGMP) .

Comparison with 5-Hydroxy-2'-deoxyuridine (HO-dU)

  • HO-dU arises from HO-dC deamination or thymidine oxidation. It is repaired by uracil DNA glycosylase, unlike HO-dC, which is excised by endonuclease III .
  • Both lesions destabilize DNA, but HO-dU is more efficiently repaired in E. coli .

Comparison with 5-Aza-2'-deoxycytidine (5-Aza-CdR)

  • 5-Aza-CdR is a synthetic nucleoside analog that inhibits DNA methyltransferases, leading to genome-wide hypomethylation and reactivation of tumor suppressor genes .
  • Unlike HO-dC, which causes physical DNA damage, 5-Aza-CdR induces epigenetic dysregulation and is used clinically to treat myelodysplastic syndromes .

属性

IUPAC Name

4-amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)/t4-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZJTNZSBMVFSU-UBKIQSJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00966652
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52278-77-0
Record name 5-Hydroxy-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52278-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052278770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00966652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-DEOXY-5-HYDROXYCYTIDINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Hydroxy-2'-deoxycytidine
5-Hydroxy-2'-deoxycytidine
5-Hydroxy-2'-deoxycytidine
5-Hydroxy-2'-deoxycytidine
5-Hydroxy-2'-deoxycytidine
5-Hydroxy-2'-deoxycytidine

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